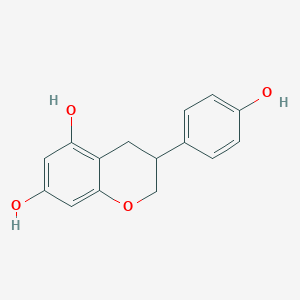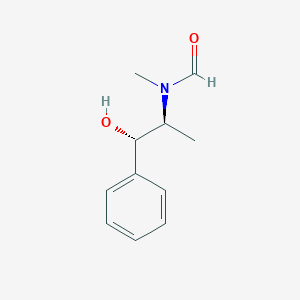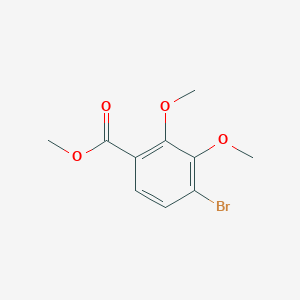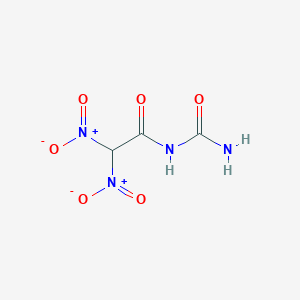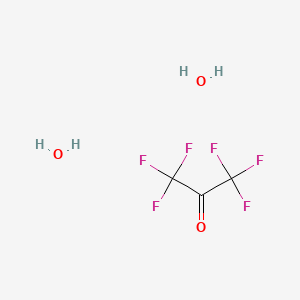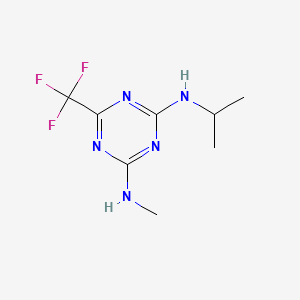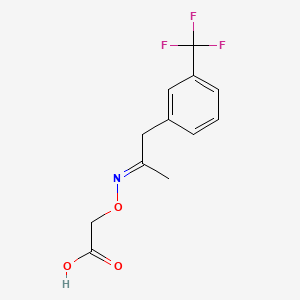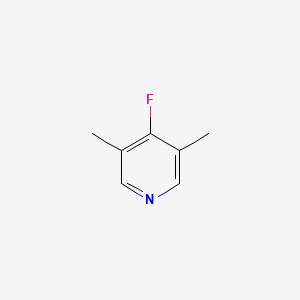
4-Fluoro-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3,5-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN This compound is part of a broader class of fluoropyridines, which are known for their unique chemical properties due to the presence of a fluorine atom in the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3,5-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) under appropriate conditions . This reaction proceeds via the displacement of the chlorine atom by the fluorine atom, resulting in the formation of the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
化学反応の分析
Types of Reactions: 4-Fluoro-3,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) or other fluorinating agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives.
科学的研究の応用
4-Fluoro-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
作用機序
The mechanism of action of 4-Fluoro-3,5-dimethylpyridine depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The electron-withdrawing nature of fluorine can stabilize certain intermediates and transition states, affecting the overall reaction pathway. Additionally, the compound’s ability to form hydrogen bonds and interact with biological targets can play a role in its mechanism of action.
類似化合物との比較
3,5-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms at the 3 and 5 positions.
4-Chloro-3,5-dimethylpyridine: A precursor used in the synthesis of 4-Fluoro-3,5-dimethylpyridine.
3,5-Dimethylpyridine: A non-fluorinated analogue.
Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated and difluorinated analogues. The specific positioning of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
特性
CAS番号 |
37669-66-2 |
|---|---|
分子式 |
C7H8FN |
分子量 |
125.14 g/mol |
IUPAC名 |
4-fluoro-3,5-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChIキー |
IOADDBKYJGMVFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

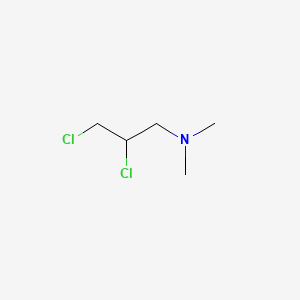
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
